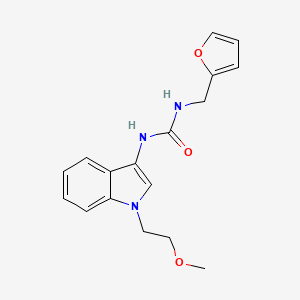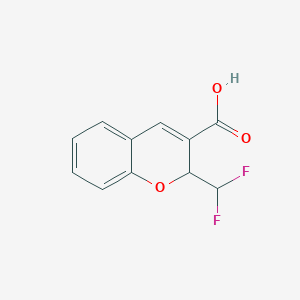
2-(Difluoromethyl)-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . The difluoromethyl group is often added to heteroaromatic compounds through Minisci-type radical chemistry .
Chemical Reactions Analysis
Difluoromethylation reactions often involve the transfer of a CF2H group to a carbon atom . This can be achieved through various methods, including metal-based methods and Minisci-type radical chemistry .Applications De Recherche Scientifique
Synthesis and Catalytic Applications Research in the synthesis and catalytic applications of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid derivatives highlights their potential in organic synthesis and material science. A study detailed the solvent-controlled and rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids through a novel C-H activation/[3 + 3] annulation cascade, showcasing an innovative approach to accessing chromene derivatives (Zhou et al., 2018). This method allows for efficient and selective construction of structurally complex molecules, which can be useful in drug discovery and material chemistry.
Environmental Chemistry and Degradation Studies In environmental chemistry, 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid and related fluorinated compounds have been studied for their degradation under various conditions. For instance, the stability of fluorotelomer sulfonate, a compound related to fluorinated chromenes, in advanced oxidation processes was investigated to understand its environmental persistence and degradation pathways (Yang et al., 2014). Such studies are crucial for assessing the environmental impact of fluorinated organic compounds and developing methods for their remediation.
Advanced Organic Synthesis Techniques Advanced organic synthesis techniques utilizing 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid derivatives have been explored for the creation of complex molecular structures. A notable example includes the development of a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, demonstrating the versatility of fluorinated chromene derivatives in organic synthesis (Xiang & Yang, 2014). Such compounds are valuable in pharmaceutical research and material science, where specific structural features can impart desired physical or biological properties.
Pharmaceutical Research and Drug Design Although specific details on the applications of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid in drug design were not found, the structural motifs of chromenes are widely recognized in medicinal chemistry for their bioactivity. The research on related chromene derivatives, such as the synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity, provides insights into the potential of chromene cores in the development of new therapeutics (Reddy et al., 2014). These studies contribute to the broader understanding of how fluorinated chromene derivatives might be tailored for specific pharmaceutical applications.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-5,9-10H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIPOZSDPMAAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)
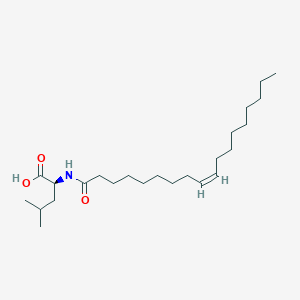
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
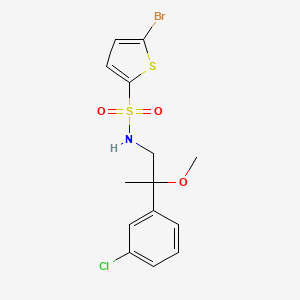
![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)
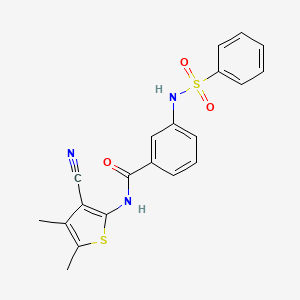
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
